4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid
Description
4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H9F2N3O4 and a molecular weight of 249.17 g/mol . It is characterized by the presence of a difluoromethyl group, a nitro group, and a pyrazole ring, which contribute to its unique chemical properties.
Properties
IUPAC Name |
4-[3-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O4/c9-8(10)7-5(13(16)17)4-12(11-7)3-1-2-6(14)15/h4,8H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZORROCHFMORCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCCC(=O)O)C(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid involves several stepsThese reactions can be performed using various reagents and catalysts, such as metal-based methods for transferring CF2H to specific sites . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions.
Substitution: The pyrazole ring can undergo substitution reactions with different reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid include other pyrazole derivatives with different substituents. For example:
3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine: Similar structure but with an amine group instead of a nitro group.
4-(difluoromethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group. The uniqueness of 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-[3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, including its potential applications in agriculture and medicine, particularly focusing on its herbicidal properties and pharmacological effects.
The compound has a molecular formula of and a molecular weight of approximately 226.128 g/mol. Its structure features a difluoromethyl group and a nitro group attached to the pyrazole ring, which are critical for its biological activity.
The biological activity of 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid is primarily linked to its role as a herbicide . It acts by inhibiting specific enzymes involved in plant growth and development, thereby providing effective control over various weed species. The exact mechanism involves interference with metabolic pathways that are essential for plant survival.
Herbicidal Activity
Research indicates that this compound exhibits significant herbicidal properties. It has been shown to effectively inhibit the growth of several weed species, making it a candidate for agricultural applications. The herbicidal efficacy is attributed to its ability to disrupt photosynthesis and other metabolic processes in plants.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of pyrazole derivatives, including 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid. Pyrazole derivatives have been reported to show inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. For instance, they have demonstrated effectiveness against BRAF(V600E) and EGFR mutations, which are common in several cancers.
Anti-inflammatory and Antibacterial Properties
In addition to its herbicidal and antitumor activities, this compound may exhibit anti-inflammatory and antibacterial properties. Pyrazole derivatives are known for their ability to modulate inflammatory responses and inhibit bacterial growth, suggesting that 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid could be beneficial in treating inflammatory diseases or infections.
Research Findings
A summary of key studies investigating the biological activities of 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid is presented in the following table:
Case Studies
Several case studies have explored the practical applications of this compound:
- Agricultural Trials : Field trials demonstrated that formulations containing 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid effectively reduced weed populations without adversely affecting crop yields.
- Cancer Research : In vitro studies using human cancer cell lines revealed that this compound significantly reduced cell viability, indicating its potential as a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
